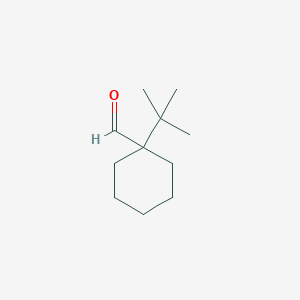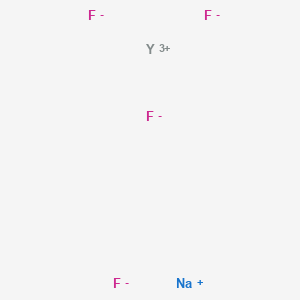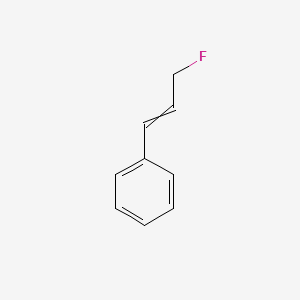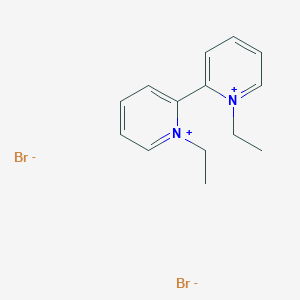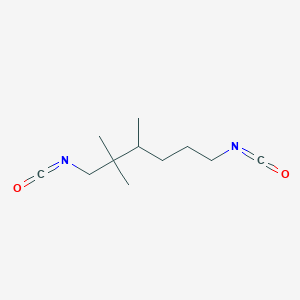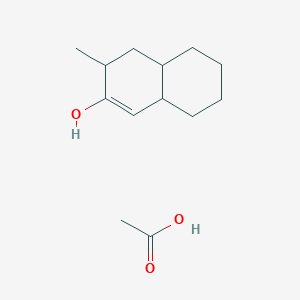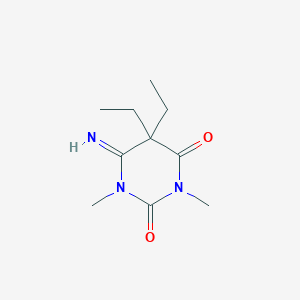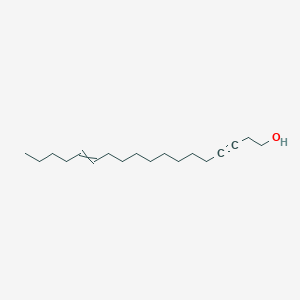
Octadec-13-en-3-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadec-13-en-3-yn-1-ol: is a chemical compound with the molecular formula C18H32O . It is a long-chain fatty alcohol that contains both a double bond and a triple bond in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octadec-13-en-3-yn-1-ol typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene functional groups to introduce the triple and double bonds, respectively. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of these bonds .
Industrial Production Methods: In industrial settings, the production of this compound may involve the hydroformylation of alkenes followed by reduction and dehydration steps. These processes are carried out under controlled temperatures and pressures to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Octadec-13-en-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions:
Oxidation: Reagents like or are commonly used.
Reduction: or are typical reducing agents.
Substitution: or can be used for halogenation reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated compounds.
Aplicaciones Científicas De Investigación
Octadec-13-en-3-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a component in the synthesis of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of Octadec-13-en-3-yn-1-ol involves its interaction with various molecular targets. The compound can act as a ligand that binds to specific receptors or enzymes, modulating their activity. The presence of both double and triple bonds in its structure allows it to participate in conjugated systems , influencing the electronic properties of the molecules it interacts with .
Comparación Con Compuestos Similares
1-Octadecene: A long-chain alkene with a single double bond.
(9Z)-Octadecen-1-ol: A long-chain fatty alcohol with a double bond at the 9th position.
Octadec-9-en-1-ol: Another long-chain fatty alcohol with a double bond at the 9th position
Uniqueness: Octadec-13-en-3-yn-1-ol is unique due to the presence of both a double bond and a triple bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only single or double bonds.
Propiedades
Número CAS |
66410-27-3 |
|---|---|
Fórmula molecular |
C18H32O |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
octadec-13-en-3-yn-1-ol |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,19H,2-4,7-14,17-18H2,1H3 |
Clave InChI |
UMJPOJUTTNYDHW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCCCCCCC#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


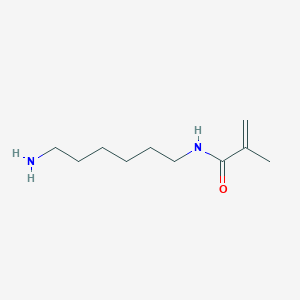


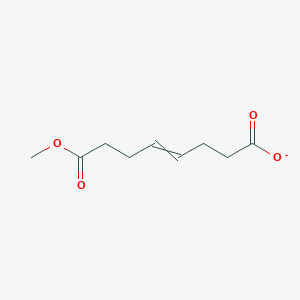
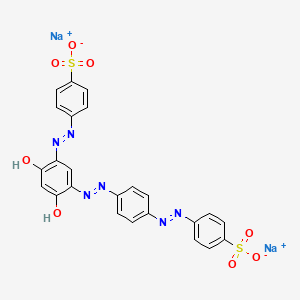
![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)

